molecular formula C29H28N4O3S B2925851 N-cyclopropyl-4-{[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide CAS No. 1115323-98-2

N-cyclopropyl-4-{[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide

Cat. No.: B2925851
CAS No.: 1115323-98-2
M. Wt: 512.63
InChI Key: HCWWPTMQIAORMZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-{[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its diverse biological activities, and a benzamide moiety, which is often found in pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-{[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the benzamide group, and the cyclopropylation. Each step requires specific reagents and conditions to ensure the desired product is obtained with high yield and purity.

    Formation of the Quinazolinone Core: This step often involves the cyclization of an anthranilic acid derivative with an appropriate amine under acidic or basic conditions.

    Introduction of the Benzamide Group: The benzamide moiety can be introduced through an amide coupling reaction, typically using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-{[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the quinazolinone core can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles depending on the desired substitution

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted benzamides

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving quinazolinone derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-{[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The quinazolinone core is known to interact with various biological targets, including kinases and other enzymes, which could explain the compound’s potential biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a quinazolinone core, such as gefitinib and erlotinib, which are used as kinase inhibitors in cancer therapy.

    Benzamide Derivatives: Compounds like sulpiride and tiapride, which are used as antipsychotic agents.

Uniqueness

N-cyclopropyl-4-{[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide is unique due to its combination of a quinazolinone core and a benzamide moiety, along with the presence of a cyclopropyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-cyclopropyl-4-[[2-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O3S/c1-18-7-12-23(15-19(18)2)30-26(34)17-37-29-32-25-6-4-3-5-24(25)28(36)33(29)16-20-8-10-21(11-9-20)27(35)31-22-13-14-22/h3-12,15,22H,13-14,16-17H2,1-2H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWWPTMQIAORMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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